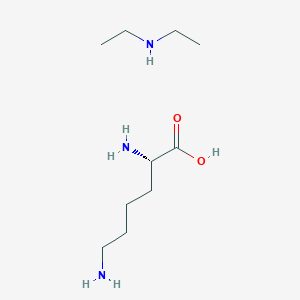
H-Lys-OH.DEA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Lys-OH.DEA, also known as Diethylamine (S)-2,6-diaminohexanoate, is a compound that combines lysine, an essential amino acid, with diethylamine. Lysine plays a crucial role in various biological processes, including protein synthesis, enzyme function, and immune response. Diethylamine is an organic compound with both amine and alcohol functional groups, making it versatile in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-OH.DEA can be achieved through a series of organic reactions. One common method involves the protection of the amino groups in lysine, followed by esterification with diethylamine. The steps include:
Protection of Amino Groups: The amino groups in lysine are protected using carbobenzoxy chloride (CbzCl) to form N2, N6-dicarbobenzoxylysine.
Esterification: The protected lysine is then esterified with diethylamine under controlled conditions.
Deprotection: The final step involves the removal of the protective groups using hydrogenolysis over a nickel catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
H-Lys-OH.DEA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
科学研究应用
H-Lys-OH.DEA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme function.
Medicine: Research explores its potential in drug development and therapeutic applications.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of H-Lys-OH.DEA involves its interaction with various molecular targets and pathways:
Protein Synthesis: Lysine is essential for the synthesis of proteins, and its incorporation into peptides and proteins is crucial for their function.
Enzyme Function: The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and regulation.
Cell Signaling: It may play a role in cell signaling pathways, influencing cellular processes such as growth, differentiation, and apoptosis.
相似化合物的比较
H-Lys-OH.DEA can be compared with other similar compounds, such as:
Lysine Derivatives: Compounds like N6-carbobenzoxylysine and N2, N6-dicarbobenzoxylysine share similarities in structure and function.
Diethylamine Derivatives: Other diethylamine derivatives, such as diethanolamine and triethanolamine, have similar chemical properties but differ in their specific applications and reactivity
Conclusion
This compound is a versatile compound with significant importance in various fields of scientific research. Its unique combination of lysine and diethylamine allows it to participate in diverse chemical reactions and biological processes, making it a valuable tool in chemistry, biology, medicine, and industry.
属性
分子式 |
C10H25N3O2 |
|---|---|
分子量 |
219.32 g/mol |
IUPAC 名称 |
(2S)-2,6-diaminohexanoic acid;N-ethylethanamine |
InChI |
InChI=1S/C6H14N2O2.C4H11N/c7-4-2-1-3-5(8)6(9)10;1-3-5-4-2/h5H,1-4,7-8H2,(H,9,10);5H,3-4H2,1-2H3/t5-;/m0./s1 |
InChI 键 |
OVXXIGNKIXGVBM-JEDNCBNOSA-N |
手性 SMILES |
CCNCC.C(CCN)C[C@@H](C(=O)O)N |
规范 SMILES |
CCNCC.C(CCN)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13133592.png)
![5-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133598.png)
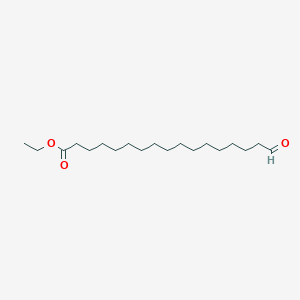
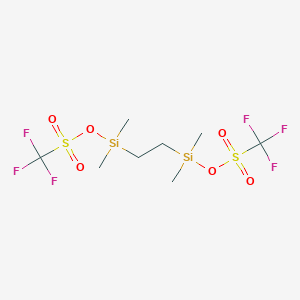
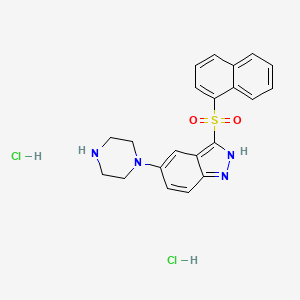
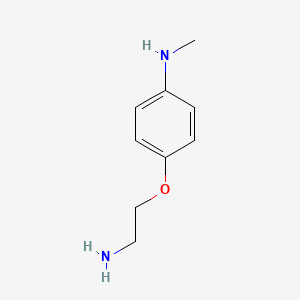
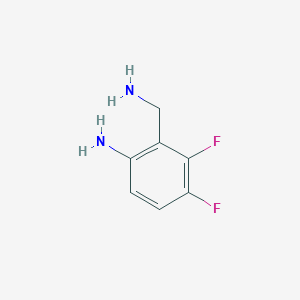
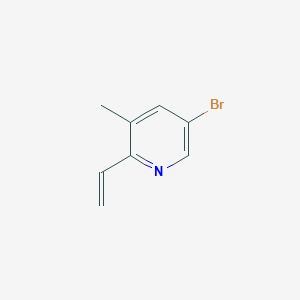
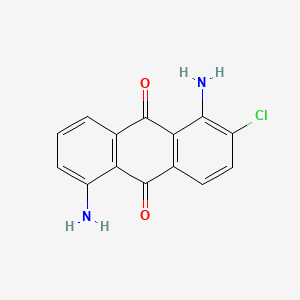
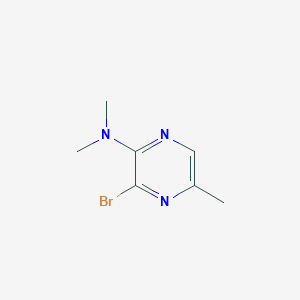
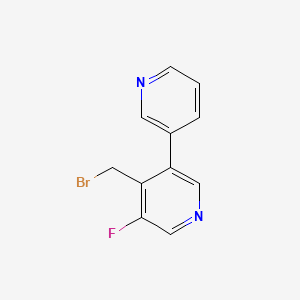
![1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13133650.png)

![4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13133665.png)
